N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N,N-Dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic pyrrolo[2,3-d]pyrimidine derivative characterized by:
- 4-position: An N,N-dibenzylamine group, introducing steric bulk and hydrophobicity.
- 5-position: A phenyl group, a common moiety in kinase inhibitors and antitumor agents.
- 7-position: A 4-ethoxyphenyl substituent, which enhances solubility compared to non-polar aryl groups.
Its structural features are optimized for balancing solubility (via the ethoxy group) and receptor-binding interactions (via aromatic substituents) .
Properties
IUPAC Name |
N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O/c1-2-39-30-20-18-29(19-21-30)38-24-31(28-16-10-5-11-17-28)32-33(35-25-36-34(32)38)37(22-26-12-6-3-7-13-26)23-27-14-8-4-9-15-27/h3-21,24-25H,2,22-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMUAMQKVJLNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzyl and ethoxyphenyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Scientific Research Applications
N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds with unique properties.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural variations among analogs include substitutions at the 4-, 5-, and 7-positions, which critically influence biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:
Key Findings
4-Ethoxyphenyl (K405-0503): Balances solubility and binding via ethoxy’s polarity, but lacks the bulky dibenzyl group . 4-Methyl/2-NH₂ (Compound 6): Methyl improves metabolic stability, while the 2-amino group may facilitate hydrogen bonding in target interactions .
7-Position Substituents: 4-Ethoxyphenyl (Target Compound): Ethoxy enhances solubility compared to methyl (e.g., 4-methylphenyl in ).
Biological Activity :
Biological Activity
N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H24N4O
- Molecular Weight : 412.48 g/mol
Biological Activity Overview
Pyrrolo[2,3-d]pyrimidines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in various biological assays.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis of 0.488 µM, indicating strong antitubercular activity .
| Compound | MIC (µM) | Target |
|---|---|---|
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.488 | Mycobacterium tuberculosis |
| N,N-dibenzyl derivative | TBD | TBD |
Anticancer Activity
The pyrrolo[2,3-d]pyrimidine scaffold has been associated with anticancer properties. Compounds in this class have been found to inhibit various kinases involved in cancer progression. The mechanism typically involves the modulation of signaling pathways critical for cell proliferation and survival.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes that play a role in tumor growth and survival.
- Receptor Modulation : It may interact with cellular receptors influencing pathways that regulate inflammation and immune responses.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated various derivatives of pyrrolo[2,3-d]pyrimidine for their antitubercular activity. The most potent derivative exhibited an MIC of 0.488 µM against Mycobacterium tuberculosis, showcasing the potential for further development in treating tuberculosis .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives were non-cytotoxic to Vero cell lines while maintaining effective antimicrobial activity. This suggests a favorable therapeutic index for these compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with a pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Chlorination : Use of phosphorus oxychloride to generate the 4-chloro intermediate .
- Amination : Nucleophilic displacement of the chloro group with dibenzylamine under reflux in anhydrous solvents (e.g., toluene or DMF) .
- Substituent Introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution to incorporate the 4-ethoxyphenyl and phenyl groups .
- Purification : Silica-gel chromatography (e.g., EtOAc/hexane gradients) or crystallization for isolation .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm substituent positions (e.g., benzyl groups at N4, ethoxyphenyl at C7) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] for CHNO) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing (if single crystals are obtainable) .
Q. What solubility and stability properties are critical for in vitro assays?
- Methodological Answer :
- Solubility : Moderate solubility in DMSO (>10 mM) and dichloromethane; poor aqueous solubility necessitates stock solutions in DMSO with dilution in buffers containing surfactants (e.g., 0.1% Tween-80) .
- Stability : Store at -20°C under inert atmosphere; monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) over 48 hours at room temperature .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Prioritize:
- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays against kinases (e.g., CDPK1) due to structural similarity to pyrrolopyrimidine inhibitors .
- Antiproliferative Activity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with GI determination using 72-hour exposure .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki coupling efficiency .
- Reaction Solvent : Compare DMF (high polarity) vs. THF (lower boiling point) for amination step .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 9 hours conventional) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate conditions from conflicting studies .
- Off-Target Profiling : Screen against a panel of 50+ kinases to identify non-specific binding .
- Metabolic Stability : Compare hepatic microsome half-life (e.g., human vs. murine) to rule out species-specific degradation .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 3NUB) .
- QSAR Modeling : Train models on analogues (e.g., substituent lipophilicity vs. IC) using MOE or Schrödinger .
- Free Energy Perturbation (FEP) : Predict affinity changes upon substituent modifications (e.g., ethoxy → methoxy) .
Q. What advanced assays validate mechanism of action in vivo?
- Methodological Answer :
- Microtubule Disassembly : Immunofluorescence staining of β-tubulin in treated vs. untreated cells (IC < 100 nM expected) .
- Angiogenesis Inhibition : Chick chorioallantoic membrane (CAM) assay with quantitative vessel density analysis .
- Resistance Profiling : Compare efficacy in P-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
